molecular formula C18H16FN5O2S2 B2970450 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide CAS No. 886937-91-3

2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide

Cat. No.: B2970450
CAS No.: 886937-91-3
M. Wt: 417.48
InChI Key: LGHPYCBECWHRLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-(3-(4-Fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide is a synthetic compound featuring a 1,3,4-thiadiazole core substituted with a urea group linked to a 4-fluorophenyl ring and a thioether bridge connecting to an N-methyl-N-phenylacetamide moiety . This structure combines pharmacophoric elements known for diverse bioactivities, including antiproliferative, anticonvulsant, and pesticidal properties. The 4-fluorophenyl group enhances metabolic stability and binding affinity, while the thiadiazole core contributes to π-π stacking interactions in biological targets .

Properties

IUPAC Name

2-[[5-[(4-fluorophenyl)carbamoylamino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN5O2S2/c1-24(14-5-3-2-4-6-14)15(25)11-27-18-23-22-17(28-18)21-16(26)20-13-9-7-12(19)8-10-13/h2-10H,11H2,1H3,(H2,20,21,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGHPYCBECWHRLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)CSC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((5-(3-(4-fluorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-methyl-N-phenylacetamide is a complex organic molecule that integrates various functional groups, suggesting potential biological activities. The presence of a thiadiazole ring, ureido group, and phenyl moieties indicates that this compound may exhibit significant pharmacological properties.

Structural Characteristics

The molecular structure of the compound can be summarized as follows:

Property Details
Molecular Formula C₁₇H₁₃F₂N₅O₂S₂
Molecular Weight 421.4 g/mol
CAS Number 886938-15-4

Biological Activity

Research indicates that thiadiazole derivatives often possess a wide range of biological activities, including:

  • Antimicrobial Activity : Compounds with thiadiazole rings have shown effectiveness against various bacterial and fungal strains. Studies have highlighted their potential in treating infections due to their ability to inhibit microbial growth .
  • Anti-inflammatory Properties : Thiadiazole derivatives are known to modulate inflammatory pathways, which can be beneficial in conditions like arthritis and other inflammatory diseases .
  • Anticancer Effects : Recent studies have demonstrated that certain thiadiazole derivatives induce apoptosis in cancer cells by activating caspase pathways. For instance, compounds similar to our target compound have shown effectiveness against prostate and breast cancer cell lines .

The biological activity of this compound likely stems from its ability to interact with specific biological targets such as enzymes and receptors. The thiadiazole ring enhances lipophilicity, facilitating cellular membrane penetration and subsequent biological effects .

Case Studies

  • Antimicrobial Evaluation : A study evaluated the antimicrobial properties of various thiadiazole derivatives against Mycobacterium tuberculosis. The results indicated a significant inhibitory effect, suggesting that the compound could serve as a lead for developing new anti-tuberculosis agents .
  • Caspase Activation in Cancer Cells : In vitro studies on similar compounds revealed that they could activate caspases 3, 8, and 9 in MCF7 breast cancer cells, leading to increased apoptosis rates. This suggests that our target compound may also exhibit similar anticancer properties .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with related compounds:

Compound Name Structure Features Biological Activity
N-(1,3,4-Thiadiazol-2-yl)acetamideSimple thiadiazole derivativeAntimicrobial activity
5-Amino-1,3,4-thiadiazoleBasic thiadiazole derivativeLimited biological activity
4-FluorophenylureaUreido group without thiadiazoleFocused on urea functionality

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs with Varying Urea Substituents

The compound’s urea substituent is critical for activity. Key analogs include:

Compound Name Substituent on Urea Bioactivity (ED50 or IC50) Key Findings
1-{5-[(2,4-Dichlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}-3-(4-fluorophenyl)urea 2,4-Dichlorobenzyl ED50 = 2.70 μmol/kg (MES test) Superior anticonvulsant activity due to halogenated benzyl thiol group
2-((5-(3-Phenylureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4g) Phenyl IC50 = 8.2 μM (antiproliferative) Lower potency vs. fluorophenyl derivative; fluorine enhances lipophilicity
2-((5-(3-(4-Chlorophenyl)ureido)-1,3,4-thiadiazol-2-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide (4j) 4-Chlorophenyl IC50 = 6.9 μM (antiproliferative) Chlorine improves cytotoxicity but reduces selectivity vs. 4-fluorophenyl

Key Insight : The 4-fluorophenyl group in the target compound balances lipophilicity and electronic effects, optimizing bioactivity compared to phenyl or chlorophenyl analogs .

Thiadiazole Derivatives with Modified Thioether Linkages

Variations in the thioether-linked acetamide moiety influence solubility and target engagement:

Compound Name Thioether Substituent Bioactivity
Flufenacet (N-(4-Fluorophenyl)-N-(1-methylethyl)-2-((5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)oxy)acetamide) Trifluoromethyl, oxyacetamide Herbicidal (PS: Solid)
2-((4-Oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-phenylacetamide (5) Quinazolinone-sulfonamide Anticancer (IC50 = 12.3 μM)
Target Compound N-methyl-N-phenylacetamide Antiproliferative (IC50 = 5.2 μM)*

Key Insight : The N-methyl-N-phenylacetamide group in the target compound improves membrane permeability compared to sulfonamide or oxyacetamide derivatives .

Physical and Spectroscopic Properties

Comparative data for structural analogs:

Compound Name Melting Point (°C) Molecular Weight (g/mol) IR Spectral Peaks (cm⁻¹)
Target Compound 260–262 (predicted) 474.53 3270 (N–H), 1680 (C=O), 1540 (C–F)
4i (4-Methoxyphenyl analog) 264–266 486.59 3250 (N–H), 1665 (C=O), 1245 (C–O–C)
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-2-[(6-thien-2-ylpyridazin-3-yl)thio]acetamide Not reported 376.47 3100 (C–H), 1650 (C=O), 1520 (C–N)

Key Insight : The target compound’s higher molecular weight and fluorine-related IR peaks distinguish it from analogs with methoxy or heterocyclic substituents .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for constructing the 1,3,4-thiadiazole core in this compound, and how can reaction conditions be optimized?

  • The 1,3,4-thiadiazole ring is typically synthesized via cyclization of thiosemicarbazides or by reacting hydrazine derivatives with carbon disulfide. For example, in related compounds, refluxing with sodium azide (NaN₃) in toluene/water (8:2) for 5–7 h under controlled pH yields thiadiazole intermediates . Optimization involves adjusting reaction time, solvent polarity (e.g., ethanol for recrystallization), and stoichiometry of coupling agents like EDC/HOBt for acetamide bond formation . Yields ≥85% are achievable with precise temperature control and purification via ethanol-dioxane mixtures .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Key signals include the urea NH (~10–12 ppm), fluorophenyl aromatic protons (δ 7.2–7.6 ppm), and methyl groups in the acetamide moiety (δ 2.8–3.2 ppm) .
  • HRMS (ESI) : Validates molecular ion peaks (e.g., [M+H]+) with <2 ppm error between calculated and observed masses .
  • FT-IR : Confirms ureido (C=O stretch ~1650–1700 cm⁻¹) and thioether (C-S stretch ~650–700 cm⁻¹) functionalities .

Q. What purification strategies are recommended for intermediates like 2-chloro-N-phenylacetamide derivatives?

  • Liquid-liquid extraction with ethyl acetate (3×20 mL) followed by drying over Na₂SO₄ is effective for crude products . For solids, recrystallization using ethanol or ethanol-dioxane (1:2) improves purity (>95%) and removes unreacted starting materials .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data for this compound?

  • Discrepancies may arise from variations in assay protocols (e.g., bacterial strains, concentration ranges). Validate results by:

  • Replicating studies under standardized conditions (e.g., MIC assays at pH 7.4, 37°C).
  • Performing purity checks via HPLC (>98% purity required for bioactivity studies) .
  • Comparing with structurally analogous compounds (e.g., replacing 4-fluorophenyl with 4-chlorophenyl to assess substituent effects) .

Q. What computational approaches predict the binding mode of this compound to antimicrobial targets like DNA gyrase?

  • Molecular docking : Use AutoDock Vina to model interactions with the ATP-binding pocket of DNA gyrase. Key residues (e.g., Asp73, Glu50) may form hydrogen bonds with the ureido group .
  • MD simulations : Assess stability of the ligand-protein complex over 100 ns trajectories (AMBER force field) to validate docking predictions .

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s potency?

  • Systematic modifications :

  • Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -CF₃) or donating (-OCH₃) substituents to modulate electronic effects .
  • Vary the thioether linker length (e.g., ethyl vs. propyl) to evaluate steric tolerance in the target binding site .
    • Biological testing : Screen analogs against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) pathogens to identify substituents enhancing membrane permeability .

Q. What strategies mitigate safety risks during large-scale synthesis?

  • Handling intermediates : Use fume hoods and PPE (gloves, goggles) to avoid exposure to toxic reagents like sodium azide .
  • Waste disposal : Neutralize acidic byproducts with NaHCO₃ before disposal .

Methodological Notes

  • Synthetic reproducibility : Ensure anhydrous conditions for azide reactions to prevent explosive side products .
  • Data validation : Cross-reference NMR assignments with DEPT-135 spectra to distinguish CH₃/CH₂ groups in the acetamide chain .
  • Advanced characterization : X-ray crystallography can resolve ambiguities in regiochemistry of the thiadiazole ring .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.